molecular formula C9H21ClN2O2 B1394430 tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride CAS No. 1001020-32-1

tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride

Cat. No.: B1394430
CAS No.: 1001020-32-1
M. Wt: 224.73 g/mol
InChI Key: SCUPSFMSMQMXST-UHFFFAOYSA-N
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Description

Tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with ethylenediamine, which is used in the preparation of pharmacologically active analogues . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and metabolite levels within cells . The compound’s involvement in these pathways is essential for understanding its overall impact on cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUPSFMSMQMXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.